8-Hydroxycarvotanacetone

描述

Enzymatic Biotransformations Leading to 8-Hydroxycarvotanacetone

The generation of this compound is a prime example of how enzymatic reactions can modify a basic monoterpene skeleton to produce a variety of oxygenated derivatives. These transformations are crucial for creating the diverse array of chemical compounds found in nature.

Central to the biosynthesis of this compound is the action of cytochrome P450 monooxygenases (P450s). kuleuven.bersc.org These versatile enzymes are known for their ability to catalyze a wide range of oxidative reactions, including the hydroxylation of hydrocarbons, which is a key step in the formation of this compound. kuleuven.benih.govfrontiersin.orgchemrxiv.org P450 enzymes function by activating molecular oxygen to introduce an oxygen atom into a substrate, a process fundamental to the biosynthesis of many natural products. rsc.org In the context of monoterpene biosynthesis, P450s can catalyze the oxidation of precursors like limonene (B3431351) at specific carbon atoms, leading to the formation of various hydroxylated derivatives. wmich.edu

The formation of this compound likely involves a P450-catalyzed oxidation of the isopropenyl group of a carvone-like precursor. This reaction introduces a hydroxyl group at the C-8 position, transforming the precursor into the final compound. The regio- and stereoselectivity of these P450 enzymes are critical in determining the specific structure of the resulting monoterpenoid. kuleuven.be

Trans-sobrerol (B1195627) has been identified as a significant intermediate in the biotransformation pathways leading to various monoterpenoids. thegoodscentscompany.comnih.gov It is plausible that trans-sobrerol, a diol, could serve as a precursor in the biosynthetic route to this compound. The structural similarity between trans-sobrerol and this compound suggests that an enzymatic oxidation of one of the hydroxyl groups in trans-sobrerol could yield the ketone functionality present in this compound. Further research is necessary to definitively establish the role of trans-sobrerol as a direct biosynthetic intermediate.

Precursor Incorporation Studies in this compound Biosynthesis

Understanding the biosynthesis of natural products often relies on precursor incorporation studies. While specific studies focusing exclusively on this compound are not extensively detailed in the provided context, the general principles of monoterpene biosynthesis suggest that compounds like geranyl diphosphate, limonene, and carvone (B1668592) are likely precursors. nih.govresearchgate.netdntb.gov.ua Isotope labeling studies using these precursors could definitively trace the metabolic pathway and confirm the series of enzymatic reactions leading to this compound.

Isolation and Identification of this compound from Natural Sources

This compound has been successfully isolated and identified from various plant sources, highlighting its role in plant chemical defense and ecology.

Several studies have documented the presence of this compound in various Pinus (pine) species. nih.govnih.govcore.ac.uk It has been isolated from pine trees, particularly those affected by pine wilt disease, which is caused by the pinewood nematode, Bursaphelenchus xylophilus. nih.govinternationalscholarsjournals.comflvc.org The compound is considered a phytotoxin that may be involved in the plant's response to infection. nih.govinternationalscholarsjournals.comflvc.org Its presence has been reported in Pinus densiflora. nih.gov The isolation of this compound from diseased pine trees suggests it may be produced as a defense mechanism or is a metabolic byproduct of the host-pathogen interaction. nih.govinternationalscholarsjournals.com

This compound has also been identified as a constituent of the resins of Populus euphratica. jst.go.jp The resin of this poplar species contains a complex mixture of terpenoids, and the presence of this compound contributes to its chemical profile. jst.go.jp This finding expands the known natural distribution of the compound beyond the Pinus genus.

Summary of Key Research Findings

| Finding | Organism/System | Significance | Reference(s) |

| P450-catalyzed oxidation | General enzyme function | Key enzymatic step in the hydroxylation of monoterpene precursors. | kuleuven.bersc.orgnih.govfrontiersin.orgchemrxiv.org |

| Isolation from diseased pines | Pinus species | Implicates this compound as a potential phytotoxin in pine wilt disease. | nih.govinternationalscholarsjournals.comflvc.org |

| Identification in Pinus densiflora | Pinus densiflora | Confirms the specific occurrence in a pine species. | nih.gov |

| Identification in poplar resin | Populus euphratica | Expands the known natural sources of the compound. | jst.go.jp |

Structure

2D Structure

3D Structure

属性

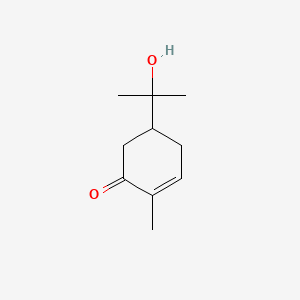

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8,12H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOOMNLGIUGRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905034 | |

| Record name | 8-Hydroxycarvotanacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7712-46-1, 60593-11-5 | |

| Record name | 8-Hydroxycarvotanacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060593115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxycarvotanacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Hydroxycarvotanacetone

Total Synthesis Approaches to 8-Hydroxycarvotanacetone

Total synthesis provides a means to construct this compound from simpler, commercially available starting materials. These methods offer flexibility in structural modification and can be adapted to produce various derivatives.

One direct approach to this compound involves the oxidation of carvotanacetone (B1241184). Chromic acid oxidation has been successfully employed to convert a precursor into carvotanacetone, which can then be further functionalized. google.com This method highlights the utility of controlled oxidation in introducing the desired hydroxyl group onto the carvotanacetone scaffold. Another oxidative strategy involves the use of tert-butyl chromate (B82759) to oxidize dl-α-terpineol, which yields this compound among other products. oup.comkisti.re.kr

Grignard reagents are powerful tools for forming new carbon-carbon bonds, a key step in the total synthesis of complex molecules like this compound. vaia.comyoutube.com A general synthetic strategy involves the reaction of a suitable ketone or aldehyde with a Grignard reagent to introduce the isopropenyl or a related group. vaia.comyoutube.com For instance, a cyclohexenone derivative can be reacted with an appropriate Grignard reagent, followed by an oxidation step to yield the target molecule. orgsyn.org The versatility of Grignard reagents allows for the construction of the carbon skeleton, which is then elaborated through subsequent oxidation to install the necessary functional groups. orgsyn.org

Oxidation of Carvotanacetone in Synthetic Protocols

Semisynthetic Routes to this compound from Natural Precursors

Semisynthesis leverages the structural complexity of readily available natural products to create more complex target molecules. This approach is often more efficient than total synthesis.

A notable semisynthetic route starts from the natural monoterpene carvone (B1668592). mdpi.com The exocyclic double bond of carvone can be selectively hydrated to introduce the hydroxyl group at the C8 position. mdpi.com This transformation is typically achieved using aqueous sulfuric acid at low temperatures. mdpi.com Another approach involves the epoxidation of carvone's external double bond using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), followed by the ring-opening of the resulting epoxide. mdpi.com While this epoxidation can be non-stereoselective, it provides a key intermediate that can be converted to this compound. mdpi.com

Similarly, dl-α-terpinyl acetate (B1210297) can serve as a precursor. Oxidation with tert-butyl chromate yields 8-acetoxycarvotanacetone, which can then be hydrolyzed to this compound. oup.com This method demonstrates the conversion of a terpene-derived acetate into the desired hydroxylated product.

Biotransformation also presents a semisynthetic pathway. For example, immobilized cells of Picea abies can transform α-pinene into various oxygenated products, including this compound. tandfonline.com This biocatalytic method offers a greener alternative to traditional chemical reagents. The transformation of trans-sobrerol (B1195627), a metabolite of α-pinene, can also be oxidized to produce this compound. tandfonline.comasm.org

| Starting Material | Key Reagents/Method | Product | Reference |

| R-(−)- or S-(+)-Carvone | 50% aqueous H2SO4 | R-(−)- or S-(+)-8-Hydroxycarvone | mdpi.com |

| dl-α-Terpineol | tert-Butyl chromate | This compound | oup.comkisti.re.kr |

| dl-α-Terpinyl Acetate | tert-Butyl chromate | 8-Acetoxycarvotanacetone | oup.com |

| α-Pinene | Immobilized Picea abies cells | This compound | tandfonline.com |

| trans-Sobrerol | Oxidation | This compound | tandfonline.comasm.org |

Stereoselective Synthesis of this compound Enantiomers

The control of stereochemistry is crucial in the synthesis of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. mdpi.comnih.gov

Stereoselective synthesis often begins with a chiral precursor, such as R-(−)- or S-(+)-carvone. mdpi.comnih.gov The hydration of these enantiomerically pure starting materials using aqueous sulfuric acid allows for the preparation of the corresponding (R)- and (S)-8-hydroxycarvotanacetone. mdpi.comnih.gov

Another strategy to achieve stereoselectivity is through enantioselective epoxidation. While the use of m-CPBA on carvone results in a non-stereoselective epoxidation, employing a chiral catalyst system, such as a Sharpless or Jacobsen-Katsuki epoxidation, could potentially lead to the formation of a single enantiomer of the epoxide intermediate. mdpi.comresearchgate.netresearchgate.net Subsequent stereospecific ring-opening of this chiral epoxide would then yield the desired enantiomer of this compound. researchgate.net Future work in this area aims to explore these enantioselective systems to assess the activity of each diastereomer. researchgate.netresearchgate.netresearchgate.net

The chirality of the final product has been shown to influence its biological properties, making the development of these stereoselective routes a significant area of research. mdpi.com

| Precursor | Key Strategy | Potential Outcome | Reference |

| R-(−)- or S-(+)-Carvone | Hydration with H2SO4 | (R)- or (S)-8-Hydroxycarvotanacetone | mdpi.comnih.gov |

| Carvone | Enantioselective epoxidation (e.g., Sharpless, Jacobsen-Katsuki) followed by ring-opening | Enantiomerically pure this compound | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

Optimization Strategies for this compound Synthesis Yield and Efficiency

Improving the yield and efficiency of synthetic routes is essential for the practical production of this compound.

Biosynthetic Pathways and Natural Occurrence of 8 Hydroxycarvotanacetone

Genetic and Molecular Basis of 8-Hydroxycarvotanacetone Biosynthesis in Organisms

The biosynthesis of this compound is fundamentally controlled at the genetic level, with specific genes encoding the enzymes responsible for its formation. The key enzymatic step is the hydroxylation of a precursor molecule, a reaction typically catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net

CYPs are a large and diverse superfamily of enzymes that play a crucial role in the oxidative metabolism of a wide range of compounds, including the diversification of plant natural products. frontiersin.org In monoterpene metabolism, CYPs are largely responsible for the structural and functional diversity observed. researchgate.net They often mediate the allylic hydroxylation of a parent monoterpene olefin, which then leads to a series of further redox transformations. researchgate.net

While the specific gene encoding the enzyme that directly synthesizes this compound has not been definitively identified in all organisms, the broader genetic framework is understood. For instance, in the biosynthesis of other monoterpenoids, such as menthol (B31143) and carvone (B1668592) in Mentha species, specific CYPs have been shown to catalyze hydroxylation at different positions, determining the final product. researchgate.net Similarly, in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, CYPs are integral to reactions like hydroxylation and epoxidation. nih.gov The gene geraniol (B1671447) 10-hydroxylase (G10H), a cytochrome P450 enzyme, is known to be involved in terpenoid indole alkaloid biosynthesis. genome.jp It is highly probable that a specific CYP enzyme, belonging to a family known for terpenoid metabolism, is responsible for the regio- and stereospecific hydroxylation that yields this compound. Identifying and characterizing this specific gene would be a key step in fully elucidating the molecular basis of its biosynthesis.

Chemical Reactivity and Transformations of 8 Hydroxycarvotanacetone

Oxidation and Reduction Reactions of 8-Hydroxycarvotanacetone

The chemical structure of this compound, featuring a hydroxyl group and an α,β-unsaturated ketone, allows for a variety of oxidation and reduction reactions. These transformations can target the alcohol, the ketone, or the carbon-carbon double bond, leading to a range of derivatives.

Oxidation:

The oxidation of this compound can proceed at different positions. For instance, oxidation of the tertiary alcohol is a key step in some synthetic pathways. One method involves the use of buffered pyridinium (B92312) chlorochromate (PCC) to directly oxidize d,l-trans-sobrerol to d,l-8-hydroxycarvotanacetone. tandfonline.com In another example, the oxidation of dl-α-terpineol with tert-butyl chromate (B82759) yielded this compound among other products. oup.com

Microbial transformations can also effect the oxidation of related compounds to yield this compound. For example, immobilized cells of Picea abies can oxidize trans-sobrerol (B1195627) to this compound. tandfonline.com This biotransformation highlights the potential for enzymatic systems to carry out specific oxidation reactions.

Reduction:

The reduction of this compound has been observed in biological systems. In studies on the metabolism of trans-sobrerol in rats, this compound was found to be reduced to both cis- and trans-sobrerol. tandfonline.comnih.gov This biological reduction appears to be more favorable for saturated ketones compared to α,β-unsaturated ketones like this compound. tandfonline.comnih.gov This is consistent with general principles of chemical reactivity, where the reduction of a saturated ketone to an alcohol is often more straightforward than the reduction of an α,β-unsaturated ketone to an allylic alcohol. tandfonline.com

The reduction of the carbonyl group in carvone (B1668592) derivatives, which are structurally similar to this compound, has been studied. For example, the biotransformation of (R)-(–)-carvone can lead to the reduction of the carbonyl group to form n-dihydrocarveol and trans-carveol. researchgate.net

Nucleophilic and Electrophilic Derivatization Reactions of this compound

The functional groups of this compound, namely the hydroxyl group and the α,β-unsaturated ketone, are susceptible to both nucleophilic and electrophilic attacks, enabling the synthesis of a variety of derivatives.

Nucleophilic Derivatization:

The ketone carbonyl group is a primary site for nucleophilic addition. A significant biological example is the Michael addition of glutathione (B108866) to this compound. tandfonline.comnih.gov This reaction, occurring in rats, leads to the formation of mercapturic acids, which can then undergo further reduction. tandfonline.comnih.gov

The hydroxyl group can also undergo nucleophilic substitution or acylation. For instance, the synthesis of 8-acetoxycarvotanacetone is achieved through the acylation of this compound. mdpi.com This reaction involves treating the alcohol with an acylating agent like acetic anhydride.

Electrophilic Derivatization:

The double bond in the cyclohexenone ring and the hydroxyl group are potential sites for electrophilic attack.

Hydration: The acid-catalyzed hydration of carvone, a precursor to this compound, demonstrates the susceptibility of the double bond to electrophilic addition of water. mdpi.com This reaction proceeds via a carbocation intermediate, following Markovnikov's rule to form the more substituted alcohol. mdpi.com

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperbenzoic acid (m-CPBA). mdpi.com This reaction forms an epoxide ring, a versatile intermediate for further transformations.

Glucuronidation: In metabolic pathways, the tertiary alcohol of this compound can undergo glucuronidation, a process where a glucuronic acid moiety is attached. tandfonline.com This reaction increases the water solubility of the compound, facilitating its excretion. This conjugation occurs even on the sterically hindered tertiary alcoholic group. tandfonline.com

Rearrangement Reactions Involving the this compound Carbon Skeleton

The carbon skeleton of this compound, a p-menthane (B155814) monoterpenoid, can undergo rearrangement reactions under certain conditions, often acid-catalyzed. These rearrangements can lead to the formation of different cyclic structures.

In the context of synthesizing carvone derivatives, acid-catalyzed reactions can sometimes lead to rearrangements. For instance, during the acid-catalyzed hydration of carvone, a rearrangement of the tertiary carbocation intermediate can occur, leading to aromatization of the ring and the formation of carvacrol (B1668589) as a more stable byproduct. mdpi.com

Synthesis and Exploration of 8 Hydroxycarvotanacetone Derivatives and Analogues

Design Principles for Novel 8-Hydroxycarvotanacetone Analogues

The design of novel analogues of this compound is often guided by the goal of enhancing its inherent biological activities or modulating its pharmacokinetic properties. mdpi.com A primary strategy involves the chemical modification of this natural monoterpene to improve upon its potential therapeutic applications, such as its anti-inflammatory and cytotoxic effects. mdpi.comuc.pt

The exploration of stereochemistry is another critical design principle. Since this compound possesses chiral centers, the synthesis and evaluation of individual enantiomers and diastereomers are crucial for understanding the stereochemical requirements for optimal activity. uc.pt The spatial arrangement of substituents can significantly affect how the molecule binds to its biological targets.

Ultimately, the design of novel this compound analogues is an iterative process involving synthesis, biological testing, and computational modeling to predict absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com This integrated approach facilitates the rational design of new derivatives with potentially improved potency, specificity, and drug-like characteristics. mdpi.comresearchgate.net

Synthetic Methodologies for this compound Conjugates

The synthesis of this compound and its conjugates primarily begins with the readily available monoterpene carvone (B1668592). A common and direct method to produce this compound is through a hydration reaction. This typically involves treating either (R)-(−)-carvone or (S)-(+)-carvone with aqueous sulfuric acid at a low temperature, such as 0 °C. mdpi.com The reaction mixture is then subjected to an extraction and purification process to isolate the desired product. mdpi.com

Once this compound is obtained, it serves as a key intermediate for the synthesis of various conjugates. mdpi.com A frequent modification is the esterification of the tertiary hydroxyl group. This can be achieved by reacting this compound with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base. For example, the synthesis of (-)-acetoxycarvotanacetone from (-)-8-hydroxycarvotanacetone involves such an esterification process. semanticscholar.org

Another synthetic route explores the creation of epoxide derivatives. The double bond in the cyclohexenone ring of this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. researchgate.net This method, however, often results in a non-stereoselective formation of the epoxide, yielding a mixture of diastereomers. researchgate.net For stereoselective epoxidation, more advanced catalytic systems, like the Sharpless or Jacobsen-Katsuki epoxidation methods, could be employed, although this would require the presence of an allylic alcohol functionality. researchgate.net

The synthesis of conjugates is not limited to simple esterification or epoxidation. More complex derivatives can be designed and synthesized to explore structure-activity relationships further. These synthetic efforts are crucial for generating a library of related compounds, which can then be screened for their biological activities, providing valuable insights into the pharmacophore of this compound. mdpi.com

Structural Modifications and Their Influence on Molecular Interactions

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and the specific functional groups they possess. Modifications to the core structure can significantly alter how these molecules interact with biological targets, thereby influencing their efficacy.

Impact of Hydroxylation and Epoxide Groups on Chemical and Biological Activity

The introduction of a hydroxyl group to the carvone structure to form this compound has been shown to be a critical modification for enhancing certain biological activities. Specifically, the hydroxylation of the double bond in (-)-carvone (B1668593) significantly boosts its anti-proliferative effect. mdpi.comencyclopedia.pub Studies have demonstrated that (-)-8-hydroxycarvotanacetone is a highly cytotoxic compound among various carvone derivatives tested against several human tumor cell lines. mdpi.comsemanticscholar.org For instance, at a concentration of 25 μg/mL, it exhibited significant growth inhibition (GI) against ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cell lines. mdpi.commdpi.com

The presence of the hydroxyl group also appears to be more influential for cytotoxic activity than an ester group at the same position. Comparative studies have shown that (-)-8-hydroxycarvotanacetone possesses more potent cytotoxic activity than its acetate (B1210297) derivative, (-)-acetoxycarvotanacetone. semanticscholar.org

The introduction of an epoxide group, another common structural modification in this class of compounds, also has a profound impact on biological activity. In general, the replacement of carbon-carbon double bonds with epoxide groups, especially when an aldehyde group is also present in the molecule, tends to increase cytotoxicity. mdpi.commdpi.comsciprofiles.com While direct epoxidation of this compound has been explored synthetically, the broader principle is illustrated by comparing related p-menthane (B155814) derivatives. For example, (-)-perillaldehyde (B192075) 8,9-epoxide has been shown to exhibit very high cytotoxicity, even more so than the potent perillyl alcohol. mdpi.comsciprofiles.com This suggests that the strained three-membered ring of the epoxide is a key feature for enhancing bioactivity, likely due to its reactivity towards nucleophilic residues in biological macromolecules.

The table below summarizes the cytotoxic activity of (-)-8-hydroxycarvotanacetone and a related epoxide derivative against various tumor cell lines.

| Compound | Cell Line | Growth Inhibition (GI%) at 25 µg/mL | IC50 (µg/mL) |

| (-)-8-Hydroxycarvotanacetone | HCT-116 | 61.59 - 94.01 mdpi.comsemanticscholar.org | 1.08 semanticscholar.org |

| OVCAR-8 | 61.59 - 94.01 mdpi.comsemanticscholar.org | 1.44 semanticscholar.org | |

| SF-295 | 61.59 - 94.01 mdpi.comsemanticscholar.org | 3.24 semanticscholar.org | |

| (-)-Perillaldehyde 8,9-epoxide | HCT-116 | 96.32 - 99.89 sciprofiles.com | 1.03 semanticscholar.org |

| OVCAR-8 | 96.32 - 99.89 sciprofiles.com | 1.15 semanticscholar.org | |

| SF-295 | 96.32 - 99.89 sciprofiles.com | 1.75 semanticscholar.org |

Data sourced from multiple studies, ranges may represent variations in experimental conditions.

Role of Stereochemistry in Derivative Properties

Stereochemistry plays a pivotal role in the biological properties of this compound derivatives. mdpi.commdpi.comsciprofiles.com The spatial arrangement of atoms can dramatically affect a molecule's ability to bind to specific receptors or enzymes, leading to differences in activity between stereoisomers.

The parent compound, carvone, exists as two enantiomers, (R)-(−)-carvone and (S)-(+)-carvone, which have been shown to exhibit different levels of cytotoxicity. mdpi.com Similarly, the derivatives of this compound, which also contain chiral centers, are expected to have activities that are dependent on their stereochemical configuration. For instance, in studies on anti-inflammatory activity, (S)-8-hydroxycarvotanacetone was found to be more potent than (R)-8-hydroxycarvotanacetone in reducing nitric oxide production in lipopolysaccharide-stimulated macrophages. uc.pt

The order of potency for a series of related compounds was determined to be (S)-(+)-carvone > (R)-(−)-carvone > ... > (S)-8-hydroxycarvotanacetone > (R)-8-hydroxycarvotanacetone, highlighting the influence of the stereocenter at C4 (in the limonene (B3431351) numbering system). uc.pt This indicates that the S configuration at this position is generally favorable for this particular biological activity.

The synthesis of epoxides from this compound can introduce new chiral centers, leading to the formation of diastereomers. researchgate.net It is well-established in medicinal chemistry that different diastereomers can have vastly different biological profiles. Therefore, the non-stereoselective synthesis of such epoxides yields a mixture of compounds, and the observed biological activity is a composite of the activities of the individual isomers. researchgate.net To fully understand the structure-activity relationships, it would be necessary to separate these diastereomers and test them individually. Future synthetic efforts could focus on enantioselective epoxidation methods to produce single, optically pure isomers, which would allow for a more precise evaluation of the stereochemical requirements for activity. researchgate.net

Advanced Analytical Methodologies for 8 Hydroxycarvotanacetone Research

Chromatographic Separation Techniques for 8-Hydroxycarvotanacetone and its Metabolites

Chromatographic techniques are fundamental in the analysis of this compound and its related compounds, enabling their separation from complex mixtures for identification and quantification. Both gas and liquid chromatography play crucial roles in this area of research.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. pharmacyjournal.org When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analytes. chromatographyonline.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. pharmacyjournal.org The separation is based on the differential partitioning of compounds between the two phases. pharmacyjournal.org

In the analysis of this compound, GC-MS has been utilized to identify it as a component in various natural sources. For instance, it was identified in the essential oil of Laggera pterodonta. researchgate.net Thermal desorption comprehensive two-dimensional gas chromatography–mass spectrometry (TD-GC×GC-MS) has been employed to analyze secondary organic aerosols, where this compound was identified as a marker related to the oxidation of α-pinene. acs.orgacs.org The use of an internal standard, such as o-terphenyl, is common in GC-MS analysis to ensure accurate quantification. core.ac.uk

Table 1: GC-MS Data for this compound nih.gov

| Parameter | Value |

| Instrument | Leco Pegasus IV |

| Instrument Type | GC-EI-TOF |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | |

| 1 | 43 (100%) |

| 2 | 59 (36.95%) |

| 3 | 67 (29.77%) |

| 4 | 110 (19.88%) |

| 5 | 95 (17.86%) |

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), is a versatile technique for separating a wide range of compounds. chromatographytoday.comresearchgate.net LC is especially useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. researchgate.net

In the context of this compound research, LC coupled with high-resolution electrospray ionization mass spectrometry (LC-HRESIMS/MS) has been instrumental. This method was used to identify this compound in extracts of Pulicaria incisa. nih.govcnr.it The compound eluted at a specific retention time and was identified by its protonated molecular ion [M+H]⁺. nih.govcnr.it LC-MS/MS is a powerful tool for discovering and structurally characterizing compounds in complex mixtures. researchgate.net

Mass Spectrometry Applications in this compound Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for elucidating the structure and metabolic pathways of natural compounds like this compound. It provides information on the molecular weight and elemental composition of a compound and its fragments.

Tandem mass spectrometry (MS/MS or MS²) is particularly valuable. In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. lancashire.ac.uk This provides detailed structural information. For instance, in the analysis of Pulicaria incisa extracts, the MS/MS spectrum of this compound showed a base peak at m/z 169.1222 [M+H]⁺. nih.govcnr.it

Fragmentation Patterns in MS/MS Analysis

The fragmentation pattern of a molecule in MS/MS analysis provides a fingerprint that aids in its identification. The fragmentation of this compound has been studied using LC-HRESIMS/MS. nih.govcnr.it The protonated molecule [M+H]⁺ at m/z 169.1222 undergoes fragmentation to produce characteristic product ions. nih.govcnr.it

Key fragmentation pathways observed for this compound include the loss of a water molecule (H₂O), resulting in a fragment ion at m/z 151.1108. nih.govcnr.it Another significant fragmentation is the loss of a C₃H₆ group, producing an ion at m/z 109.0658. nih.govcnr.it These specific losses are indicative of the hydroxyl group and the isopropyl side chain in the structure of this compound. The study of such fragmentation patterns is crucial for distinguishing between isomers and identifying unknown compounds in a sample. lew.rowhitman.edu

Table 2: MS/MS Fragmentation Data for this compound nih.govcnr.it

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss |

| 169.1222 | 151.1108 | H₂O |

| 169.1222 | 109.0658 | C₃H₆ |

Spectroscopic Techniques for Investigating this compound Molecular Interactions (excluding basic identification data)

While basic spectroscopic data like NMR and IR are used for initial structural identification, advanced spectroscopic methods can provide insights into the molecular interactions of this compound. In silico approaches, which involve computational modeling, can be used to study the molecular interactions between identified compounds and biological receptors. cnr.it For example, the 3D chemical structure of this compound can be used to predict its binding affinity and interaction with various protein targets. cnr.it Such studies are valuable for understanding the compound's potential biological activities.

Mechanistic Insights into the Biological Activity of 8 Hydroxycarvotanacetone

Molecular Targets and Binding Mechanisms of 8-Hydroxycarvotanacetone

The biological activity of this compound is intrinsically linked to its chemical structure. As a derivative of carvone (B1668592), its mechanism is often compared to its parent compound. mdpi.com The α,β-unsaturated ketone functional group is considered critical for the anti-inflammatory activity observed in this family of monoterpenes. mdpi.com

The key structural difference between this compound and carvone is the substitution of the isopropenyl group at the C4 position with a 2-hydroxyisopropanyl group. nih.gov This modification has been shown to lower the compound's potency compared to carvone. nih.govmdpi.com The introduction of the hydroxyl group, however, is significant for managing the lipophilic properties of the molecule. mdpi.comgp2a.org It is suggested that the presence of this hydroxyl group can provide an additional hydrogen binding site, which could create new interactions with molecular targets. nih.gov Conversely, this bulkier group might also introduce sterical hindrance, potentially impairing the interaction with target molecules and thus explaining the reduced potency relative to carvone. nih.gov

Structure-activity relationship analyses have indicated that for this class of monoterpenes, the presence of an oxygenated group at C6, conjugated with a double bond at C1, is a major determinant of activity. nih.govresearchgate.netchemfaces.com In silico predictions using platforms like Ligand Express have been employed to identify potential molecular targets, though specific binding partners for this compound are still under detailed investigation. mdpi.comresearchgate.net

While the direct molecular targets of this compound are not fully elucidated, its influence on cellular signaling pathways has been inferred from in vitro studies. Research on its parent compound, carvone, shows interference with key inflammatory signaling cascades like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. uc.pt

For this compound itself, computational predictions suggest it possesses favorable pharmacokinetic properties, such as the ability to permeate the intestinal and blood-brain barriers, and a low likelihood of interacting with major receptors or inhibiting P-glycoprotein. mdpi.comresearchgate.net The compound's characterized cytotoxic effects against various cancer cell lines in some studies further imply that it interacts with fundamental cellular pathways related to cell survival and proliferation. semanticscholar.orgmdpi.com

Cellular Pathway Modulation by this compound in In Vitro Models

The anti-inflammatory effects of this compound have been primarily demonstrated in in vitro models, particularly using the mouse macrophage cell line Raw 264.7. mdpi.com These models are widely used to screen for anti-inflammatory activity by simulating an inflammatory response, typically through stimulation with bacterial lipopolysaccharide (LPS). mdpi.com

Studies have consistently used LPS-stimulated murine macrophages to investigate the anti-inflammatory potential of this compound. nih.govchemfaces.commdpi.comuc.pt In this model, LPS triggers a cascade of inflammatory events, including the production of signaling molecules and inflammatory mediators. The ability of this compound to counteract these effects demonstrates its modulatory role in inflammatory responses. Both the (S) and (R) enantiomers of this compound have shown activity in these assays. nih.govchemfaces.comuc.pt

A key indicator of inflammation in the LPS-stimulated macrophage model is the production of large quantities of nitric oxide (NO), a potent inflammatory mediator. uc.pt Research has shown that both (S)-8-hydroxycarvotanacetone and (R)-8-hydroxycarvotanacetone significantly decrease LPS-induced NO production. nih.govresearchgate.netchemfaces.com The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50). While active, both enantiomers of this compound are less potent than their parent carvone enantiomers, as indicated by their higher IC50 values. nih.govresearchgate.netchemfaces.comuc.pt

| Compound | IC50 for NO Inhibition (μM) | 95% Confidence Interval (μM) |

|---|---|---|

| (S)-(+)-Carvone | 152.9 | 142.3–164.2 |

| (R)-(−)-Carvone | 241.6 | 224.2–260.4 |

| (S)-8-Hydroxycarvotanacetone | 564.9 | 529.5–602.8 |

| (R)-8-Hydroxycarvotanacetone | 639.2 | 590.8–691.7 |

This table presents the IC50 values for the inhibition of LPS-induced nitric oxide (NO) production in Raw 264.7 murine macrophages by different monoterpenes. Data sourced from a standardized comparison study. nih.gov

The large amounts of NO produced during inflammation are generated by the enzyme inducible nitric oxide synthase (iNOS). mdpi.com The inhibitory effect of this compound on NO production is directly linked to its ability to reduce the expression of the iNOS protein. mdpi.com Studies using S-(+)-8-hydroxycarvotanacetone (also referred to as S-(+)-8-hydroxycarvone) confirmed that the compound significantly reduces LPS-induced iNOS protein levels in Raw 264.7 macrophages. mdpi.com

The effect of this compound on another critical pro-inflammatory cytokine, interleukin-1β (IL-1β), is less straightforward. mdpi.com While tested, the compound showed a tendency to increase the amounts of the precursor form, pro-IL-1β. mdpi.com This suggests that rather than inhibiting the expression of the IL-1β gene, this compound might interfere with the proteolytic processing required to convert the inactive pro-IL-1β into its mature, active form. mdpi.com

Inhibition of Nitric Oxide (NO) Production

Enzyme Inhibition and Activation by this compound

The concept of a chemical "modifier" can describe a compound that acts as either an inhibitor or an activator of an enzyme, depending on the specific conditions and substrate concentrations. csic.es The biological effects of this compound are mediated through its interaction with various enzymes.

The most clearly defined enzyme-inhibitory action of this compound is its effect on iNOS. mdpi.com By reducing the expression of the iNOS protein, it effectively inhibits the enzyme's activity, leading to decreased NO production. mdpi.com This is a primary mechanism for its observed anti-inflammatory properties.

Furthermore, studies investigating the cytotoxic effects of this compound and its derivatives against various cancer cell lines suggest a broader capacity for enzyme inhibition. mdpi.comsemanticscholar.orgencyclopedia.pub For instance, (-)-8-Hydroxycarvotanacetone was identified as the most cytotoxic among several carvone derivatives tested against colon, ovarian, and brain tumor cell lines, implying that it inhibits enzymes essential for cancer cell growth and proliferation. mdpi.comsemanticscholar.orgencyclopedia.pub The specific enzymatic targets within these cytotoxic pathways remain an area for further investigation.

Structure-Activity Relationships at the Molecular/Cellular Level

The biological activity of this compound is intrinsically linked to its chemical structure. Investigations into the structure-activity relationships (SAR) of this monoterpenoid and its derivatives have provided valuable insights into the molecular features that govern its cellular effects. By systematically modifying the functional groups and stereochemistry of the parent molecule, researchers have been able to identify key structural determinants for its cytotoxic and anti-proliferative properties.

The cytotoxic and anti-proliferative activities of this compound are significantly influenced by the presence and configuration of its functional groups. Studies comparing this compound to its parent compound, carvone, and other derivatives have elucidated the critical role of specific structural motifs.

One of the most significant findings is the enhanced cytotoxic effect resulting from the hydroxylation of carvone. The introduction of a hydroxyl group at the C-8 position of the p-menthane (B155814) skeleton, which converts (-)-carvone (B1668593) into (-)-8-hydroxycarvotanacetone, has been shown to substantially increase its anti-proliferative activity. mdpi.comsemanticscholar.orgnih.gov For instance, against a panel of human tumor cell lines, (-)-carvone exhibited weak cytotoxicity with growth inhibition (GI) values ranging from 2.28% to 12.28%. In stark contrast, (-)-8-hydroxycarvotanacetone demonstrated intermediate to high activity, with GI values between 61.59% and 94.01% against the same cell lines, highlighting the importance of the C-8 hydroxyl group for its biological action. nih.govmdpi.comsemanticscholar.org

Further evidence for the crucial role of the hydroxyl group comes from studies on its modification. When the hydroxyl group of (-)-8-hydroxycarvotanacetone is acetylated to form (-)-8-acetoxycarvotanacetone, a marked decrease in cytotoxic activity is observed. nih.gov The acetate (B1210297) derivative showed significantly lower growth inhibition (1.62%–30.47%) compared to its hydroxylated counterpart, suggesting that a free hydroxyl group is essential for potent cellular activity. nih.gov

Stereochemistry also appears to play a role in the cytotoxic profile of these compounds. A comparison between the enantiomers of this compound revealed that the (-)-enantiomer is significantly more active than the (+)-enantiomer. nih.govsemanticscholar.org While (-)-8-hydroxycarvotanacetone displayed potent activity, (+)-8-hydroxycarvotanacetone was found to be much less bioactive, with GI values ranging from only 3.12% to 16.36%. nih.govsemanticscholar.org This stereoselectivity suggests that the specific spatial arrangement of the functional groups is critical for the molecule's interaction with its cellular targets.

The table below summarizes the cytotoxic activities of this compound and related compounds, illustrating the key structure-activity relationships discussed.

| Compound | Stereochemistry | Key Structural Feature | Cell Line | Growth Inhibition (%) | Reference |

| Carvone | (-) | Parent Compound (No C-8 OH) | HCT-116 | 2.28 - 12.28 | nih.gov |

| OVCAR-8 | |||||

| SF-295 | |||||

| This compound | (-) | C-8 Hydroxyl Group | HCT-116 | 61.59 - 94.01 | nih.gov |

| OVCAR-8 | |||||

| SF-295 | |||||

| 8-Acetoxycarvotanacetone | (-) | Acetylated C-8 OH | HCT-116 | 1.62 - 30.47 | nih.gov |

| OVCAR-8 | |||||

| SF-295 | |||||

| Carvone | (+) | Parent Compound (No C-8 OH) | HCT-116 | 34.39 - 48.07 | mdpi.comsemanticscholar.org |

| OVCAR-8 | |||||

| SF-295 | |||||

| This compound | (+) | C-8 Hydroxyl Group | HCT-116 | 3.12 - 16.36 | semanticscholar.org |

| OVCAR-8 | |||||

| SF-295 |

Computational and Theoretical Studies on 8 Hydroxycarvotanacetone

Quantum Chemical Calculations of 8-Hydroxycarvotanacetone Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgnorthwestern.eduacs.orgfortunejournals.comwikipedia.org These ab initio methods solve the electronic Schrödinger equation to provide detailed information about a molecule's electronic structure, such as the distribution of electrons, molecular orbital energies, and electrostatic potential. wikipedia.orgnorthwestern.edu This information is crucial for predicting reactivity, stability, and interaction sites.

Methods like Density Functional Theory (DFT) are widely used to calculate properties including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions that are critical for molecular recognition and interaction.

While these computational techniques are powerful, specific studies detailing comprehensive quantum chemical calculations, including HOMO-LUMO energies and MEP maps for this compound, are not extensively available in the reviewed literature. The application of such methods would provide significant insights into its electronic characteristics, paving the way for a more rational design of derivatives with enhanced activities.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing how a ligand, such as this compound, interacts with a biological target, typically a protein. acs.orgiaanalysis.comhilarispublisher.comnih.govnih.gov Docking predicts the preferred binding orientation of the ligand in the receptor's active site and estimates the binding affinity, often expressed as a docking score or binding energy. acs.orgiaanalysis.com MD simulations then provide a dynamic view of the complex, assessing its stability and the conformational changes of both the ligand and the protein over time. hilarispublisher.comnih.gov

In silico studies have been conducted to explore the interactions of this compound with various biological targets. One study investigated the molecular interactions of compounds from Pulicaria incisa, including this compound, with several receptors associated with antimicrobial activity. mdpi.comnih.gov The binding affinities were calculated to predict the potential of these compounds as antibacterial agents. mdpi.comnih.gov Specifically, this compound was docked against the active sites of tyrosyl-tRNA synthetase (PDB ID: 1JIJ), DNA gyrase subunit B (PDB ID: 2XCT), and topoisomerase IV (PDB ID: 2UVO). mdpi.com

Another research effort utilized the Ligand Express® platform, a tool that leverages molecular docking and ligand similarity mapping, to predict potential molecular targets for this compound and its derivatives, aiming to understand their anti-inflammatory properties. mdpi.commdpi.comgp2a.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Tyrosyl-tRNA synthetase | 1JIJ | -5.6 | HIS 45, GLY 34, ASP 36, GLY 190 |

| DNA gyrase subunit B | 2XCT | -6.1 | ASP 81, ILE 86, GLY 85, THR 173 |

| Topoisomerase IV | 2UVO | -5.7 | ASP 77, ILE 82, GLY 81, THR 169 |

In Silico Prediction of this compound Reactivity and Transformations

In silico methods are increasingly used to predict the reactivity and metabolic fate of chemical compounds, providing crucial information for drug development and toxicology. researchgate.netacs.orgacs.orgtandfonline.comoup.com These predictions include Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are essential for evaluating a compound's drug-likeness.

Computational tools and platforms like SwissADME and pkCSM have been used to predict the pharmacokinetic properties of this compound. mdpi.comgp2a.org For instance, studies on compounds from Pulicaria incisa included ADME predictions for this compound, assessing its oral bioavailability based on physicochemical properties like lipophilicity, molecular size, and polarity. mdpi.comnih.gov These analyses help to preemptively identify potential issues with a compound's behavior in a biological system. mdpi.com

Furthermore, literature points to the biotransformation of related compounds, suggesting potential metabolic pathways for this compound. For example, studies on the metabolism of trans-sobrerol (B1195627) in rats have identified this compound as a metabolite, indicating that it is part of a larger metabolic network. thegoodscentscompany.com

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H16O2 | nih.gov |

| Molecular Weight | 168.23 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Lipinski's Rule of 5 Violations | 0 | mdpi.com |

| GI Absorption | High | mdpi.com |

| BBB Permeant | Yes | mdpi.com |

Theoretical Prediction of Stereochemical Influence on Molecular Interactions

Stereochemistry plays a paramount role in the biological activity of chiral molecules, as stereoisomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. nih.govacs.orgnumberanalytics.commpg.debiorxiv.orgrsc.org Computational methods are vital for understanding and predicting how the three-dimensional arrangement of atoms in a molecule influences these interactions. acs.orgnumberanalytics.comrsc.org

For p-menthane (B155814) monoterpenes, including derivatives of carvone (B1668592), stereochemistry is a critical determinant of their biological effects. researchgate.netnih.gov For example, studies have shown that the two enantiomers of carvone, (R)-(-) and (S)-(+), can have different biological activities. researchgate.netmdpi.com This principle extends to its derivatives. Research on the cytotoxic activity of various carvone derivatives found that (-)-8-Hydroxycarvotanacetone was the most potent among the tested compounds against several human tumor cell lines, highlighting the significance of its specific stereoconfiguration. mdpi.com

While direct theoretical predictions modeling the stereochemical influence of this compound on its molecular interactions are not widely documented, the experimental evidence strongly suggests that this is a crucial area for computational investigation. Theoretical approaches, such as developing specific transition state force fields (TSFFs) or performing high-level quantum mechanics calculations for different stereoisomers, could rationalize the observed differences in activity. acs.orgrsc.org Such studies would involve comparing the binding energies and interaction patterns of different stereoisomers of this compound with their biological targets, thereby providing a molecular-level explanation for stereoselectivity and guiding the synthesis of more potent and selective analogues. The study of how stereochemistry affects the conformation and solvent interactions of peptides demonstrates the power of these computational approaches. mpg.de

Future Research Directions for 8 Hydroxycarvotanacetone

Untapped Synthetic Avenues for 8-Hydroxycarvotanacetone and Analogues

While initial synthetic routes to this compound have been established, significant opportunities exist for developing more efficient methods and for generating a diverse library of analogues to explore structure-activity relationships.

Current synthesis primarily involves the acid-catalyzed hydration of (R)-(−)- or (S)-(+)-carvone. mdpi.com Another reported method is the rearrangement of 2α-bromo-10β-pinan-3-one. oup.com Building upon this, future synthetic strategies could explore:

Novel Catalytic Systems: Investigating different acid catalysts or exploring enzymatic and chemo-enzymatic methods could lead to higher yields, improved stereoselectivity, and more environmentally benign processes. Biotransformation, using microorganisms to convert carvone (B1668592) or related precursors, presents a promising green chemistry approach. dntb.gov.ua

Analogue Synthesis: The existing hydroxyl group is a prime target for modification. As demonstrated by the synthesis of 8-acetoxycarvotanacetone, esterification with various carboxylic acids could modulate properties like lipophilicity and cell permeability. mdpi.com Further derivatization could include etherification, such as the creation of 8-hydroxy-9-methoxycarvotanacetone, or the introduction of different functional groups to probe interactions with biological targets. mdpi.com

Scaffold Modification: More complex analogues could be pursued. For instance, using this compound as a building block, chemists could synthesize derivatives like pyrazole-oxime esters or hydroisobenzofurans, inspired by syntheses starting from its parent compound, carvone. encyclopedia.pubresearchgate.netmdpi.com These novel structures could exhibit entirely new biological activities.

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Acid-Catalyzed Hydration | Treatment of (R)- or (S)-carvone with aqueous sulfuric acid. | Direct and established method. | mdpi.com |

| Rearrangement | Formation from 2α-bromo-10β-pinan-3-one. | Alternative starting material and pathway. | oup.com |

| Biotransformation | Use of microorganisms to convert (R)-(−)-carvone. | Green chemistry, potential for high stereoselectivity. | dntb.gov.ua |

| Derivatization | Modification of the hydroxyl group (e.g., esterification, etherification). | Modulation of pharmacokinetic properties. | mdpi.com |

| Analogue Synthesis | Creation of more complex structures like pyrazole-oxime esters. | Exploration of new chemical space and bioactivity. | researchgate.net |

Elucidation of Novel Biological Roles for this compound

Research has identified several biological activities for this compound, but its full therapeutic potential remains largely unexplored. Current knowledge provides a foundation for investigating new roles and deeper mechanistic understanding.

The compound has demonstrated noteworthy cytotoxic effects against various human tumor cell lines, including colon, ovarian, and brain cancer cells. encyclopedia.pubmdpi.com Specifically, (-)-8-Hydroxycarvotanacetone was found to be the most cytotoxic among several tested carvone derivatives. encyclopedia.pubmdpi.com Furthermore, it exhibits anti-inflammatory properties by reducing nitric oxide (NO) production in macrophage cell lines. mdpi.com In an ecological context, it has been identified as a toxic metabolite in pine trees suffering from wilt disease, where it inhibits the reproduction of the causative nematode, Bursaphelenchus xylophilus. science.govscience.gov

Future research should aim to:

Broaden the Scope of Screening: Test the compound against a wider array of cancer cell lines, pathogenic microbes (bacteria, fungi), and viruses. Its structural similarity to other bioactive monoterpenoids suggests potential for antifungal or antibacterial activity. researchgate.net

Investigate New Therapeutic Areas: Explore its potential in neurodegenerative diseases, metabolic disorders, and other inflammatory conditions, given its demonstrated anti-inflammatory effects. mdpi.com

Uncover Molecular Mechanisms: The finding that related carvotanacetone (B1241184) derivatives can inhibit the ubiquitin-proteasome pathway in colon cancer cells is a critical lead. researchgate.net Future studies should investigate if this compound shares this mechanism and explore other potential molecular targets to understand how it exerts its cytotoxic and anti-inflammatory effects.

Stereochemistry and Activity: The chirality of the molecule is noted as being relevant for its activity. mdpi.com A systematic comparison of the biological effects of the (R) and (S) enantiomers of this compound is essential to understand stereospecific interactions with biological targets.

| Biological Activity | Model System/Context | Key Finding | Reference |

| Cytotoxicity | Human tumor cell lines (colon, ovarian, brain) | Significant growth inhibition (GI) ranging from 61.59% to 94.01% at 25 μg/mL. | encyclopedia.pubmdpi.com |

| Anti-inflammatory | LPS-stimulated Raw 264.7 macrophages | Significant reduction in nitric oxide (NO) production. | mdpi.com |

| Anti-nematode | Pine wilt disease (Bursaphelenchus xylophilus) | Identified as a toxic metabolite that inhibits nematode reproduction. | science.govscience.gov |

| Proteasome Inhibition | Human DLD-1 colon cancer cells | Related carvotanacetone derivatives inhibit the ubiquitin-proteasome pathway. | researchgate.net |

Advanced Methodological Development for this compound Analysis

The detection and quantification of this compound in complex matrices like plant extracts and environmental samples rely on sophisticated analytical techniques. Further methodological advancements can enhance the speed, sensitivity, and scope of its analysis.

Currently, the primary methods for its identification are based on chromatography coupled with mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS/MS), have been successfully used to identify the compound in extracts of Pulicaria species. cnr.itresearchgate.netcore.ac.uk More advanced methods, like thermal desorption two-dimensional gas chromatography-mass spectrometry (TD-GC×GC-MS), have been employed to detect it in atmospheric secondary organic aerosol samples. acs.orgacs.org Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also available for structural confirmation. nih.gov

Future developments should focus on:

Quantitative High-Throughput Assays: Developing and validating robust quantitative methods, such as high-throughput screening (qHCS) assays, would be crucial for rapidly screening large libraries of its analogues for biological activity. plos.org

Biosensor Development: The creation of specific biosensors for this compound could enable real-time monitoring of its concentration in biological systems or environmental samples, offering a significant advantage over time-consuming chromatographic methods.

Advanced Imaging Techniques: Implementing mass spectrometry imaging (MSI) could allow for the visualization of the spatial distribution of this compound and its metabolites within tissues. This would provide invaluable insights into its pharmacokinetics and target organ accumulation.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach integrating various "omics" technologies is imperative. This holistic view can reveal the complex network of molecular interactions and pathways modulated by the compound.

Initial steps in this direction have already been taken. Metabolomics has been instrumental in identifying this compound in natural sources like Citrus fruit drops and linking its presence to potential antilipidemic effects. mdpi.comnih.gov In silico platforms have been used to predict the molecular targets of this compound and its derivatives, performing functional enrichment analyses to forecast which biological processes might be affected. mdpi.comresearchgate.net For related areas of natural product research, proteomics has been used to identify protein expression changes in response to treatment, offering clues to mechanisms of action and resistance. mdpi.com

A comprehensive future strategy would involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound to identify upregulated or downregulated genes and associated pathways.

Proteomics: Quantifying changes in the proteome to identify the specific proteins whose levels or post-translational modifications are altered by the compound, which can help validate predicted targets from in silico models.

Multi-Omics Data Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can construct detailed models of the compound's mechanism of action, identify novel biomarkers of its effect, and potentially predict its efficacy or toxicity in different contexts.

| Omics Technology | Application for this compound Research | Reference |

| Metabolomics | Identification in natural sources; linking presence to biological effects (e.g., antilipidemic). | researchgate.netmdpi.comnih.gov |

| In Silico Target Prediction | Prediction of molecular targets and affected cellular processes and functions. | mdpi.comresearchgate.net |

| Proteomics | (Proposed) Identification of protein expression changes to validate targets and understand mechanisms. | mdpi.com |

| Transcriptomics | (Proposed) Analysis of gene expression changes to identify modulated genetic pathways. | researchgate.netresearchgate.net |

常见问题

Q. What experimental methodologies are recommended for assessing the cytotoxicity of 8-hydroxycarvotanacetone in cancer cell lines?

Cytotoxicity assays should follow standardized protocols such as MTT or SRB assays, using cisplatin as a positive control. Cell lines (e.g., HCT-116, OVCAR-8, SF-295) should be selected based on tissue specificity, with IC50 values calculated across multiple replicates to ensure reproducibility. For example, this compound exhibited IC50 ranges of 0.71–1.42 µg/mL (HCT-116) and 0.93–2.23 µg/mL (OVCAR-8), indicating variable sensitivity across cell types .

Q. How can structural modifications of this compound influence its bioactivity?

The α,β-unsaturated ketone moiety and hydroxyl group at C8 are critical for activity. Modifications like epoxidation or esterification (e.g., 8-acetoxycarvotanacetone) can alter lipophilicity and target binding. Comparative studies using molecular docking (e.g., SIRT1-7 binding affinity via z-score heatmaps) and in vitro assays can validate structural-activity relationships .

Q. What analytical techniques are suitable for identifying this compound in essential oil extracts?

Gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching is preferred. For instance, this compound was detected in Myrtaceae essential oils at 0.1% composition in branch tips, confirmed via RI(calc) alignment with reference databases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data for this compound across different cell lines?

Discrepancies (e.g., higher IC50 in SF-295 vs. HCT-116) may arise from metabolic heterogeneity or efflux pump activity. Mitigation strategies include:

Q. What in silico approaches are effective for predicting this compound’s molecular targets?

Perform gene ontology (GO) enrichment analysis on top-ranked targets (rank >90) using tools like DAVID or Enrichr. Compare target overlap with structurally related compounds (e.g., carvone derivatives) via Venn diagrams to identify shared pathways (e.g., inflammation or apoptosis). Molecular dynamics simulations can further validate binding stability to targets like SIRTs .

Q. How should researchers design experiments to optimize this compound derivatives for enhanced anti-inflammatory activity?

- Step 1: Synthesize derivatives with substitutions at C8 (e.g., methoxy, acetyloxy) and evaluate lipophilicity via logP calculations.

- Step 2: Screen derivatives in murine macrophage models (e.g., LPS-induced TNF-α suppression).

- Step 3: Use transcriptomics (RNA-seq) to map differentially expressed genes in treated vs. control cells, focusing on NF-κB or MAPK pathways .

Q. What strategies address the low natural abundance of this compound in plant extracts?

- Biotechnological: Optimize in vitro plant tissue culture conditions (e.g., light, phytohormones) to enhance biosynthesis.

- Chemical: Semi-synthesis from carvone via regioselective hydroxylation using catalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases.

- Analytical: Employ preparative HPLC with UV-guided fractionation to isolate milligram quantities from complex matrices .

Methodological Considerations

Q. What multi-omics approaches are recommended for elucidating this compound’s mechanism of action?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway analysis tools (e.g., MetaboAnalyst, STRING). Prioritize hub genes/proteins (e.g., p53, caspase-3) identified across omics layers for functional validation via CRISPR/Cas9 knockout .

Data Presentation Guidelines

Q. How should researchers present IC50 data for this compound to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。